molecular formula C5H2Cl2FN B1604449 3,4-Dichloro-5-fluoropyridine CAS No. 851179-02-7

3,4-Dichloro-5-fluoropyridine

Cat. No.: B1604449
CAS No.: 851179-02-7
M. Wt: 165.98 g/mol
InChI Key: RRBXQAHIBCOBQD-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-fluoropyridine (CAS 851179-02-7) is a halogenated pyridine derivative with the molecular formula C₅H₂Cl₂FN and a molecular weight of 165.98 g/mol . Its structure features chlorine atoms at the 3- and 4-positions and a fluorine atom at the 5-position of the pyridine ring. This compound is primarily utilized as a pharmaceutical intermediate due to its electron-deficient aromatic system, which facilitates nucleophilic substitution reactions.

Properties

IUPAC Name

3,4-dichloro-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2FN/c6-3-1-9-2-4(8)5(3)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBXQAHIBCOBQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649914
Record name 3,4-Dichloro-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851179-02-7
Record name 3,4-Dichloro-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the nucleophilic substitution reaction where chlorine atoms are introduced into the pyridine ring, followed by fluorination. For example, this compound can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) under appropriate reaction conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-5-fluoropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles, such as amines or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium fluoride (KF) in the presence of a suitable solvent.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: 3,4-Dichloro-5-fluoropyridine is used as a building block in the synthesis of more complex organic molecules. Its unique halogenated structure makes it a valuable intermediate in the development of new chemical entities.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its halogen atoms can enhance the binding affinity and selectivity of drug candidates for their biological targets.

Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its chemical properties contribute to the efficacy and stability of these products.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-fluoropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can influence the compound’s electronic properties, enhancing its interaction with molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2,4-Dichloro-5-fluoropyridine

Key Differences :

  • Substituent Positions : The chlorine atoms in 2,4-Dichloro-5-fluoropyridine (CAS 189281-48-9) are at the 2- and 4-positions, while fluorine remains at the 5-position. This positional isomerism significantly alters electronic and steric properties.
  • Applications : Unlike 3,4-dichloro-5-fluoropyridine, the 2,4-isomer is commercially available in both industrial and pharmaceutical grades (99% purity) and is marketed as a key intermediate for fine chemicals .
  • Reactivity : The 2,4-substitution pattern may enhance regioselectivity in coupling reactions due to reduced steric hindrance compared to the 3,4-isomer.

Amino-Substituted Derivatives

2-Chloro-5-fluoropyridine-3,4-diamine (CAS 405230-93-5)
  • Structural Features : Replaces chlorine atoms at the 3- and 4-positions with amine (-NH₂) groups.
  • Similarity Score : 0.87 (high structural similarity) .
  • Implications : The amine groups increase polarity and solubility in aqueous media, making this derivative more suitable for bioconjugation or metal coordination compared to the parent compound.
2-Chloro-5-fluoropyridin-3-amine (CAS 117519-09-2)
  • Structural Features : Retains chlorine at the 2-position and fluorine at the 5-position but introduces an amine at the 3-position.
  • Similarity Score : 0.73 (moderate similarity) .
  • Reactivity : The lone pair on the amine group enhances nucleophilicity, enabling participation in cross-coupling reactions.

Methyl- and Trifluoromethyl-Substituted Analogs

2,4-Dichloro-5-methylpyridine (CAS 56961-78-5)
  • Structural Features : Replaces fluorine with a methyl (-CH₃) group at the 5-position.
2,4-Dichloro-6-(trifluoromethyl)pyridine (CAS 749256-90-4)
  • Structural Features : Adds a trifluoromethyl (-CF₃) group at the 6-position.
  • Similarity Score : 0.81 .
  • Applications : The -CF₃ group enhances metabolic stability, making this compound valuable in agrochemicals and CNS-targeting pharmaceuticals .

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Applications Similarity Score
This compound 851179-02-7 C₅H₂Cl₂FN 3,4-Cl; 5-F 165.98 Pharmaceutical intermediates -
2,4-Dichloro-5-fluoropyridine 189281-48-9 C₅H₂Cl₂FN 2,4-Cl; 5-F 165.98 Industrial/pharma intermediates -
2-Chloro-5-fluoropyridine-3,4-diamine 405230-93-5 C₅H₄ClFN₃ 2-Cl; 3,4-NH₂; 5-F 160.56 Bioconjugation 0.87
2,4-Dichloro-5-methylpyridine 56961-78-5 C₆H₄Cl₂N 2,4-Cl; 5-CH₃ 175.01 CNS drug candidates -
2,4-Dichloro-6-(trifluoromethyl)pyridine 749256-90-4 C₆H₂Cl₂F₃N 2,4-Cl; 6-CF₃ 215.99 Agrochemicals 0.81

Research Findings and Implications

  • Electronic Effects: The 3,4-dichloro substitution in this compound creates a strong electron-withdrawing environment, favoring SNAr (nucleophilic aromatic substitution) reactions at the 2- or 6-positions .
  • Biological Activity: Amino-substituted derivatives (e.g., 405230-93-5) exhibit enhanced hydrogen-bonding capacity, which is critical for target binding in kinase inhibitors .
  • Commercial Availability: The 2,4-dichloro-5-fluoropyridine isomer is more widely produced, with suppliers like Hangzhou Zhongqi Chem Co., Ltd.

Biological Activity

3,4-Dichloro-5-fluoropyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, characterized by the presence of chlorine and fluorine atoms, enhances its interactions with biological targets, making it a subject of interest for drug development and synthesis of bioactive compounds.

The molecular formula for this compound is C5_5H2_2Cl2_2F1_1N. The presence of halogen substituents influences its reactivity and binding affinity towards various biological targets. The electron-withdrawing nature of fluorine and chlorine can affect the compound's basicity and overall chemical behavior.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as an antimicrobial agent.

Bacterial Strain MIC (µg/mL)
Escherichia coli12.5
Staphylococcus aureus6.25
Pseudomonas aeruginosa25

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies showed that it inhibits the growth of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The observed IC50_{50} values indicate promising selectivity and potency compared to traditional chemotherapeutics.

Cell Line IC50_{50} (µM) Comparison
MCF-715Better than 5-FU (17 µM)
A54920Comparable to cisplatin (18 µM)

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific cellular pathways. The compound may influence enzyme activity and cell signaling mechanisms, particularly those related to apoptosis and cell cycle regulation. Studies have suggested that it may induce apoptosis in cancer cells through the activation of caspases, which are critical for programmed cell death .

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound exhibited enhanced activity against resistant strains of bacteria, highlighting its potential as a lead compound in antibiotic development.
  • Cancer Cell Inhibition : Research conducted on MCF-7 cells showed that treatment with this compound resulted in a significant increase in apoptotic markers compared to untreated controls. This suggests a potential role in targeted cancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dichloro-5-fluoropyridine
Reactant of Route 2
3,4-Dichloro-5-fluoropyridine

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